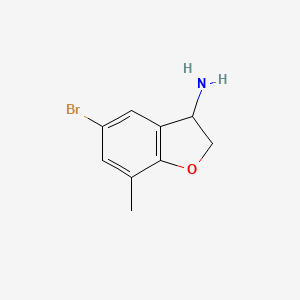
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using transition-metal catalysis. These methods are designed to maximize yield and minimize side reactions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogenation and other substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzofuran compounds.
Scientific Research Applications
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydrobenzofuran
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to other benzofuran derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Biological Activity
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This benzofuran derivative has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound's molecular formula is C9H10BrN with a molecular weight of 228.09 g/mol. The structure includes a bromine atom at the 5-position and a methyl group at the 7-position of the dihydrobenzofuran ring, which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways involved can vary based on the biological context being studied. For instance, it may inhibit certain enzymes related to cell proliferation, leading to potential anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Listeria monocytogenes | 16 μg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells and inhibit cell cycle progression. For example, in vitro tests have shown significant cytotoxic effects on breast cancer cell lines, with mechanisms involving the modulation of apoptotic pathways .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 10 |
| HeLa (Cervical cancer) | 15 |
This activity highlights its potential as a lead compound in cancer therapy .
Anti-inflammatory Properties
Emerging research indicates that this compound may also possess anti-inflammatory effects. It has been shown to reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In a study assessing various benzofuran derivatives, this compound demonstrated superior activity against Gram-positive and Gram-negative bacteria compared to other analogs .
- Cancer Cell Studies : A series of experiments on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death through apoptosis induction, with further investigation required to elucidate the underlying mechanisms .
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H10BrNO/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3,8H,4,11H2,1H3 |
InChI Key |
PBWUFDLPDBDAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCC2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















